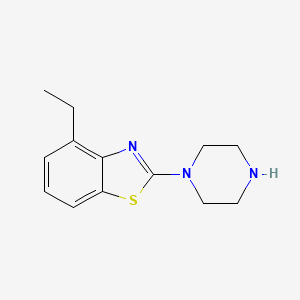

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Description

Properties

IUPAC Name |

4-ethyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-10-4-3-5-11-12(10)15-13(17-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUKYNTWQZZSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 2-Chlorobenzothiazole

- Reactants: 2-chlorobenzothiazole and piperazine.

- Conditions: The reaction is conducted in an aqueous solution of 2-propanol with sodium bicarbonate as a base.

- Process: Piperazine acts as a nucleophile, displacing the chlorine atom via nucleophilic aromatic substitution.

- Purification: The product is purified by column chromatography.

- Outcome: Formation of 2-(1-piperazinyl)benzothiazole intermediate, a critical precursor for further functionalization.

Acylation to Form Bromoacetylpiperazine Intermediate

- Reactants: 2-(piperazin-1-yl)benzothiazole, bromoacetyl bromide, and triethylamine.

- Solvent: Dichloromethane.

- Conditions: The reaction is performed at 0 °C initially, then stirred at room temperature for 6 hours.

- Mechanism: Triethylamine acts as a base to assist acylation of the piperazine nitrogen with bromoacetyl bromide.

- Isolation: The solid product is filtered, washed with water, and recrystallized from ethanol.

- Yield: Approximately 89% yield of 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone.

Further Functionalization via Nucleophilic Substitution or Cycloaddition

- The bromoacetyl intermediate can be further reacted with nucleophiles such as sodium azide to form azido derivatives, which can undergo 1,3-dipolar cycloaddition ("click chemistry") with alkynes to form triazole hybrids.

- These steps are useful for elaborating the molecular structure but are beyond the scope of the preparation of the parent compound this compound itself.

Alternative Synthetic Routes

Acetamide Derivative Route

- Starting from benzo[d]thiazol-2-amine derivatives, acylation with chloroacetyl chloride forms 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide intermediates.

- These intermediates react with piperazine or substituted piperazines in acetone under reflux conditions (~40 °C for 12 hours) with potassium carbonate as a base.

- The final products are N-(benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides, structurally related to the target compound.

- Yields reported are around 78%, with purification by recrystallization from ethanol.

Direct Amination with Piperazine Derivatives

- Some methods involve direct coupling of benzothiazole derivatives with various amines or substituted piperazines using catalysts such as triethylamine.

- Reactions are often carried out in solvents like dimethylformamide or acetone, under reflux or elevated temperatures (up to 200 °C in some cases), followed by precipitation and filtration.

- These methods allow the introduction of diverse substituents on the piperazine ring for structure-activity relationship studies.

Data Table Summarizing Key Preparation Parameters

| Step | Reactants/Intermediates | Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-chlorobenzothiazole + piperazine | Room temp, NaHCO3 aqueous 2-propanol | Aqueous 2-propanol | Not specified | Nucleophilic substitution |

| 2 | 2-(piperazin-1-yl)benzothiazole + bromoacetyl bromide + triethylamine | 0 °C to RT, 6 h | Dichloromethane | 89 | Acylation to bromoacetyl intermediate |

| 3 | Bromoacetyl intermediate + sodium azide | Room temp, acetone-water (4:1) | Acetone-water (4:1) | 91 | Azide formation (for further functionalization) |

| 4 | Azide + alkynes (click chemistry) | 80 °C, 8 h | Water/solvent-free | 80-94 | Formation of triazole hybrids (not direct target compound) |

| 5 | Benzo[d]thiazol-2-amine + chloroacetyl chloride + piperazine derivatives | Reflux 40 °C, 12 h | Acetone | 78 | Acetamide derivative synthesis |

| 6 | Benzothiazole derivatives + substituted piperazines + TEA catalyst | Reflux up to 200 °C, 4 h | DMF or acetone | 55-88 | Direct amination with substituted piperazines |

Research Findings and Notes

- The nucleophilic substitution of 2-chlorobenzothiazole by piperazine is a well-established method providing good yields and purity, essential for preparing the core piperazinylbenzothiazole scaffold.

- Acylation with bromoacetyl bromide is a versatile step enabling further functionalization, such as azide formation for click chemistry applications, although this extends beyond the parent compound synthesis.

- Alternative routes involving acetamide intermediates offer access to structurally related compounds with potential biological activity, highlighting the flexibility of benzothiazole functionalization.

- The choice of solvent, base, and reaction temperature critically influences yields and purity; mild conditions with triethylamine and dichloromethane or acetone are commonly preferred.

- Characterization of intermediates and final products involves standard spectroscopic techniques such as 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has shown promising anticancer activity against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), skin (A431), and lung (A549) cancer cells. Studies indicate that modifications to the benzothiazole structure can enhance anticancer efficacy, with many derivatives demonstrating moderate to potent activity against these cell lines . The mechanism of action involves the inhibition of proliferative pathways in cancer cells, potentially through interactions with specific receptors or enzymes that regulate cell growth and apoptosis.

Antibacterial Activity

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole has also been evaluated for its antibacterial properties. It exhibits effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, disrupting bacterial cell wall synthesis and other critical pathways essential for bacterial growth . This antibacterial activity positions it as a candidate for developing new antibiotics.

Anti-inflammatory Effects

Research has indicated that certain derivatives of this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential applications in treating inflammatory diseases where these enzymes play a critical role.

Research Case Studies

Several studies have explored the applications of this compound:

Anticancer Screening

A study synthesized various benzothiazole-piperazine conjugates and assessed their antiproliferative activity against cancer cell lines. Many derivatives showed promising results, indicating that structural modifications can significantly enhance anticancer efficacy .

Antibacterial Research

Another investigation focused on the antibacterial properties of benzothiazole derivatives, revealing that compounds like this compound could inhibit bacterial growth effectively by disrupting quorum sensing mechanisms .

Mechanism of Action

The mechanism of action of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Impact

Position 2 Substitutions

- 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole : The piperazine group at position 2 is associated with improved use-dependent inhibition of sodium channels, a property critical for neuroprotective agents like Riluzole analogs .

- Compound 14 (6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole) : This analog, with a trifluoromethoxy group at position 6, demonstrates enhanced potency (IC₅₀ = 0.87 μM) in blocking skeletal muscle sodium channels compared to the ethyl-substituted derivative. The electron-withdrawing CF₃O group likely enhances target affinity .

- AZ3 (2-{[4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole) : A 2-mercapto derivative with a dimethylpiperidinyl chain, AZ3 shows potent antifungal activity (MIC = 4 mg/mL against C. albicans), highlighting the importance of sulfur-based substituents for antimicrobial efficacy .

Position 4 and 6 Substitutions

- This modification may reduce metabolic degradation .

- Trimethoxyphenyl-Substituted Analogs : Compounds like 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole exhibit dihedral angles of ~15.56° between the benzothiazole core and substituent, affecting molecular planarity and target binding. The ethyl group in the target compound may induce similar conformational flexibility .

Key Findings :

- Antimicrobial Activity: Mercapto (SH) or amino (NH₂) groups at position 2 are critical for antimicrobial activity. Piperazine substituents (as in the target compound) may shift activity toward ion channel modulation rather than direct microbial inhibition .

- Sodium Channel Inhibition : Piperazine-containing analogs (e.g., Compound 14) exhibit strong use-dependent sodium channel blockade, a trait valuable in treating neurodegenerative diseases. The ethyl group in the target compound may fine-tune pharmacokinetics without sacrificing potency .

Structural and Electronic Properties

- π-Electron Delocalization : Benzothiazoles exhibit higher π-delocalization in the benzene ring than the thiazole ring, influencing redox properties and binding to aromatic residues in proteins. Substituents like ethyl or trifluoromethoxy alter electron density, affecting reactivity .

- Crystal Packing : Analogs with bulky substituents (e.g., trimethoxyphenyl) form layered structures stabilized by van der Waals forces. The ethyl group in the target compound may promote similar packing behavior, impacting solubility .

Biological Activity

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a piperazine ring, which is known for enhancing the pharmacological properties of compounds. The structural formula can be represented as follows:

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial properties. A study demonstrated that modifications to the benzothiazole structure can enhance its activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, showcasing promising results against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Derivative A | 16 | Escherichia coli |

| Derivative B | 8 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. One notable study involved testing the compound against various cancer cell lines, including A431 (epidermoid carcinoma) and H1299 (lung cancer). The results indicated that the compound significantly inhibited cell proliferation with IC50 values below 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 7.5 | Induction of apoptosis via caspase activation |

| H1299 | 9.0 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activities associated with cell signaling pathways that regulate growth and apoptosis.

- DNA Interaction : Studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Anticancer Efficacy : In a mouse model of lung cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

- Antibacterial Testing : A recent investigation assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it retained activity against strains resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, and how can its structure be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives can be introduced to a benzothiazole scaffold using catalysts like triethylamine in polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions . Post-synthesis, characterization involves:

- 1H/13C NMR : Confirm substituent integration and chemical shifts (e.g., ethyl group protons at δ 1.2–1.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z) .

- Elemental Analysis : Compare experimental and theoretical C, H, N, S percentages to confirm purity .

Q. What spectroscopic techniques are critical for distinguishing structural analogs of this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups (e.g., C=N stretch in benzothiazole at ~1600 cm⁻¹, NH stretches in piperazine at ~3300 cm⁻¹) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex analogs, such as differentiating ethyl and piperazine moieties .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives (e.g., confirming substituent orientation on the benzothiazole ring) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives to balance reactivity and solubility .

- Catalyst Selection : Compare bases like triethylamine versus DBU for piperazine coupling efficiency .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and minimize thermal degradation .

- Purification Strategies : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for challenging separations .

Q. How should researchers address discrepancies in spectral data or elemental analysis during characterization?

- Methodological Answer :

- Repetition with Fresh Batches : Synthesize the compound anew to rule out batch-specific impurities .

- Alternative Techniques : Use HRMS over low-resolution MS for accurate mass confirmation if elemental analysis shows deviations >0.3% .

- Dynamic NMR Studies : Investigate temperature-dependent conformational changes that may obscure spectral clarity (e.g., piperazine ring puckering) .

Q. What strategies are effective in designing biological activity assays for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure activity against targets like AST/ALT using human serum models, with positive controls (e.g., pyrazole derivatives in ) .

- Receptor Binding Studies : Utilize bivalent ligand designs (e.g., linking benzothiazole and piperazine moieties via spacers) to study affinity for CNS targets .

- Molecular Docking : Pre-screen derivatives using software like AutoDock to predict binding poses with enzymes or receptors (e.g., aligning with active-site residues as in ) .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

- Methodological Answer :

- Side-Chain Modifications : Introduce substituents like fluorophenyl or bromophenyl to the piperazine ring and compare bioactivity (e.g., enhanced enzyme inhibition in halogenated analogs) .

- Scaffold Hopping : Replace benzothiazole with benzoxazole or indazole cores to assess pharmacological specificity .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonding via the thiazole nitrogen) using computational tools .

Q. What analytical methods validate batch-to-batch consistency in pharmaceutical-grade synthesis?

- Methodological Answer :

- HPLC-UV/PDA : Monitor purity (>98%) with reverse-phase C18 columns and acetonitrile/water gradients .

- ICP-MS : Detect trace metal impurities from catalysts (e.g., residual Pd in coupling reactions) .

- Stability Studies : Accelerated degradation under heat/light to identify labile functional groups (e.g., ethyl ester hydrolysis) .

Data Analysis and Interpretation

Q. How can computational methods enhance experimental design for derivatives of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetics (e.g., blood-brain barrier penetration for CNS targets) .

- Retrosynthetic Analysis : Apply AI-driven platforms (e.g., Pistachio) to propose novel synthetic pathways for complex derivatives .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.